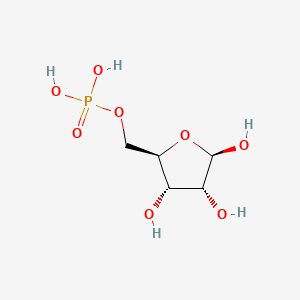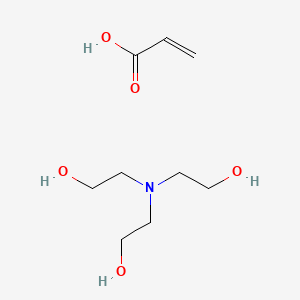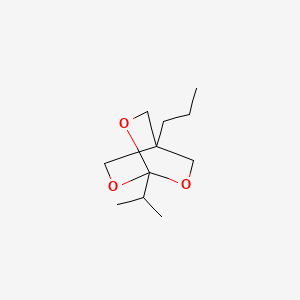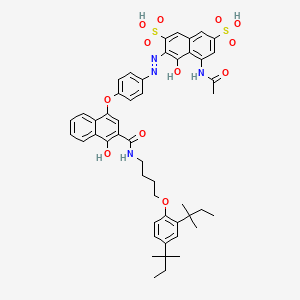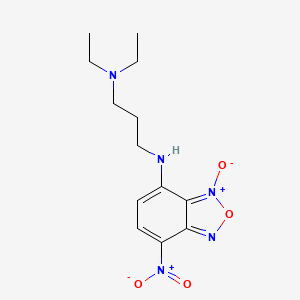
Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide is a complex organic compound known for its unique structural properties and diverse applications This compound belongs to the benzofurazan family, which is characterized by a fused benzene and furan ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide typically involves the condensation of benzofurazan oxide with appropriate amines and nitro compounds. One common method includes the Beirut reaction, which involves the condensation of benzofurazan oxide with enamines, dienes, aldehydes, α,β-unsaturated ketones, or enolates . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form quinoxaline-1,4-dioxides.
Substitution: Aromatic substitution reactions can occur, particularly with electron-rich nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like chloronitrobenzofurazan derivatives and 1,3-diaminobenzenes are commonly employed.
Major Products:
Oxidation: Formation of quinoxaline-1,4-dioxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of novel C-C coupling compounds.
Wissenschaftliche Forschungsanwendungen
Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a fluorescent probe in drug discovery and diagnostic imaging.
Industry: Utilized in the development of advanced materials and chemical sensors.
Wirkmechanismus
The mechanism of action of Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. Additionally, its fluorescent properties make it useful in tracking molecular interactions and studying cellular processes .
Vergleich Mit ähnlichen Verbindungen
Benzofurazan oxide: Shares the benzofurazan core structure but lacks the diethylamino propylamino side chain.
Chloronitrobenzofurazan derivatives: Similar in structure but contain chlorine atoms instead of the diethylamino group.
Phenazine-1-carboxylic acids: Structurally related but differ in the presence of carboxylic acid groups.
Uniqueness: Benzofurazan, 7-(3-(diethylamino)propylamino)-4-nitro-, 1-oxide is unique due to its combination of the benzofurazan core, nitro group, and diethylamino propylamino side chain
Eigenschaften
CAS-Nummer |
78329-76-7 |
|---|---|
Molekularformel |
C13H19N5O4 |
Molekulargewicht |
309.32 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(7-nitro-3-oxido-2,1,3-benzoxadiazol-3-ium-4-yl)propane-1,3-diamine |
InChI |
InChI=1S/C13H19N5O4/c1-3-16(4-2)9-5-8-14-10-6-7-11(17(19)20)12-13(10)18(21)22-15-12/h6-7,14H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
GWGCXMGGQQVJPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNC1=CC=C(C2=NO[N+](=C12)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9,12-triazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12797694.png)






